

# Dihydromyricetin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Dihydromyricetin	
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### **Abstract**

**Dihydromyricetin** (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its diverse pharmacological effects.[1] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of DHM. It further details its significant biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. Standardized experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways modulated by this promising bioactive compound.

# **Chemical Structure and Physicochemical Properties**

**Dihydromyricetin**, also known as Ampelopsin, is a dihydroflavonol, a type of flavonoid.[2][3] Its chemical structure is characterized by a C6-C3-C6 skeleton, with the IUPAC name (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[1][4][5] The presence of multiple hydroxyl groups is a key determinant of its biological activity.[2]

The chemical structure of **Dihydromyricetin** is presented below: (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

Table 1: Chemical and Physicochemical Properties of Dihydromyricetin



Property	Value	References
IUPAC Name	(2R,3R)-3,5,7-trihydroxy-2- (3,4,5-trihydroxyphenyl)-2,3- dihydrochromen-4-one	[1][4][5]
Synonyms	Ampelopsin, (+)- Dihydromyricetin	[3][4][5][6]
CAS Number	27200-12-0	[3][4][5][6][7]
Molecular Formula	C15H12O8	[4][5][6][7]
Molecular Weight	320.25 g/mol	[3][4][5]
Appearance	Off-white to pale yellow powder	[4]
Melting Point	239-241 °C	[3][4][8]
Boiling Point	780.7 ± 60.0 °C (Predicted)	[3][4][8]
Density	1.808 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][4][8]
рКа	7.38 ± 0.60 (Predicted)	[3][8]
LogP	1.230 (Estimated)	[3][8]
UV/Vis (λmax)	208, 291 nm	[6]

Table 2: Solubility of **Dihydromyricetin** 



Solvent	Solubility	References
Water (Room Temp)	~0.2 mg/mL (Slightly soluble)	[2][9]
Hot Water	Soluble	[4][9]
Ethanol	~1 mg/mL	[6]
Hot Ethanol	Freely Soluble	[4]
DMSO	~10 mg/mL	[6]
Dimethylformamide (DMF)	~10 mg/mL	[6]
Acetone	Freely Soluble	[4]
Ethyl Acetate	Very Slightly Soluble	[4]
1:10 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[6]

**Dihydromyricetin**'s stability is influenced by pH, temperature, and the presence of metal ions. It is relatively stable in acidic to neutral conditions (pH < 7.0) but degrades in weak alkaline solutions, a process accelerated by  $Cu^{2+}$  and  $Fe^{3+}$  ions.[10][11] Temperatures exceeding 100°C can lead to irreversible oxidation.[11][12]

# **Biological Activities and Signaling Pathways**

**Dihydromyricetin** exhibits a wide array of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties.[13][14][15]

## **Antioxidant Activity**

DHM's antioxidant effects are well-documented and stem from its ability to scavenge free radicals and reduce oxidative stress.[7][15][16] It has been shown to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD).[9]

Table 3: In Vitro Antioxidant Activity of **Dihydromyricetin** 



Assay	IC50 / EC50	References
DPPH Radical Scavenging	0.235 μg/mL	[7]
Cellular Antioxidant Activity (CAA)	EC50: 226.26 μmol/L	[16][17]

One of the key mechanisms underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19][20] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). DHM can promote the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for various antioxidant and detoxification enzymes.[19][20]



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DHM-mediated activation of the Nrf2 signaling pathway.

### **Anti-inflammatory Activity**

DHM exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[14][15][18] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[18][21]

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response and are significantly modulated by DHM.[18][22][23] [24] DHM can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory

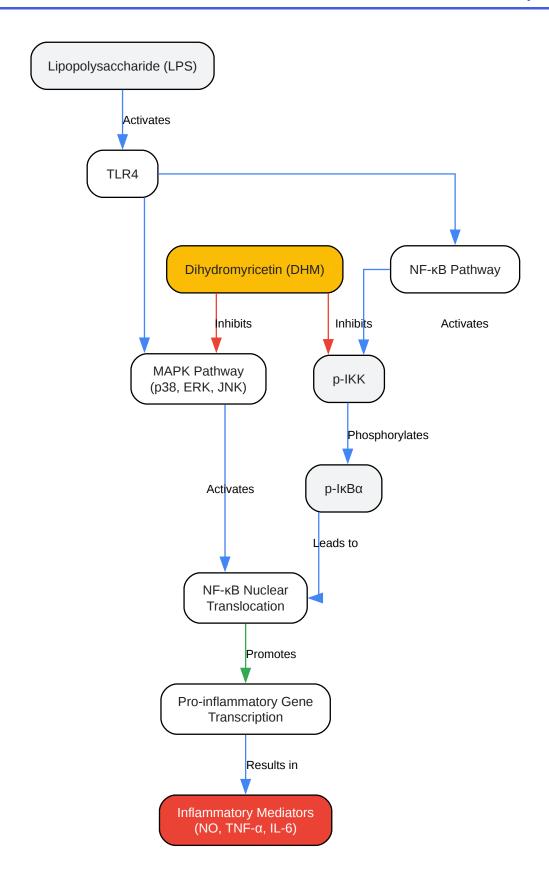




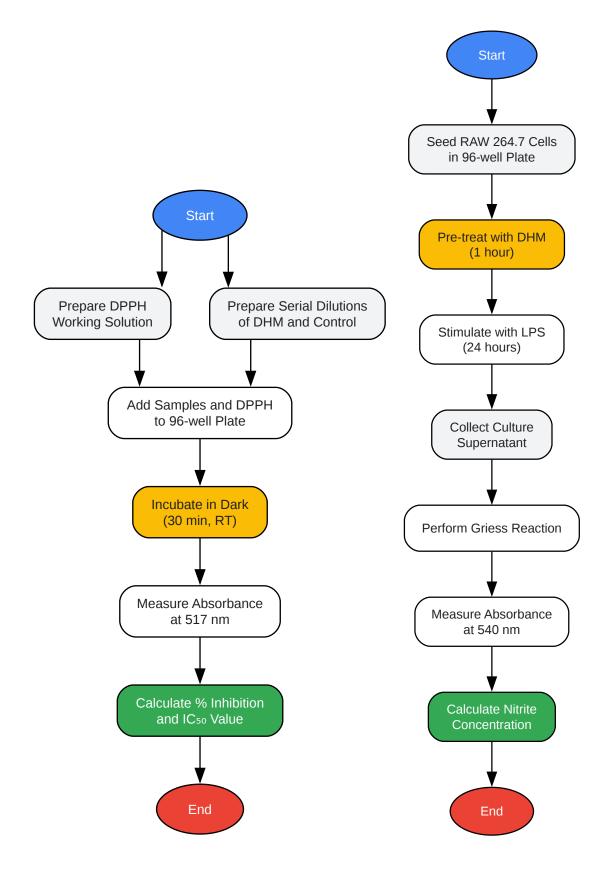


genes.[22] DHM also suppresses the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[18][22][24]









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